(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol
Description
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6,12H,2-4,7H2,1H3 |
InChI Key |
YQIIJSKPFGCIMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CO |
Origin of Product |
United States |
Preparation Methods
Reduction of Ketone Precursors
The most widely documented route involves the reduction of 6-methoxy-2,3-dihydro-1H-inden-5-yl methyl ketone. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C selectively reduces the ketone to the corresponding alcohol with yields exceeding 85% . Alternative reducing agents like sodium borohydride (NaBH₄) are less effective due to steric hindrance from the indane ring, achieving only 45–50% conversion .
Table 1: Comparison of Reducing Agents for Ketone Intermediate
| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0–25°C | 85–90 | ≥98 |
| NaBH₄ | MeOH | 25°C | 45–50 | 90–92 |
| DIBAL-H | Toluene | -78°C | 70–75 | 95–97 |
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by hydride at the carbonyl carbon, followed by (2) protonation of the alkoxide intermediate. LiAlH₄’s stronger reducing power ensures complete conversion, whereas NaBH₄’s limited efficacy necessitates catalytic additives like cerium chloride (CeCl₃) for improved yields .
Demethylation of Methoxy Derivatives
Patented methodologies describe the demethylation of 6-methoxy precursors using hydrobromic acid (HBr) in acetic acid at 130–150°C . This method converts methyl ethers to hydroxyl groups via SN2 nucleophilic substitution, with subsequent reduction of intermediate aldehydes or ketones. For example, 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is demethylated to the hydroxy derivative, which is then esterified and reduced to the target alcohol .
Key Reaction Conditions:
-
Acid Concentration: 48% HBr in glacial acetic acid
-
Temperature: 130–150°C (reflux)
-
Duration: 6–8 hours
Side reactions, such as over-oxidation or ring-opening, are mitigated by controlling reaction time and acid strength. Post-demethylation, the hydroxy intermediate is stabilized via silylation (e.g., tert-butyldimethylsilyl chloride) before reduction .
Protection-Deprotection Strategies
To prevent undesired side reactions during multi-step syntheses, hydroxyl groups are often protected. A common approach involves silyl ether formation using tert-butyldimethylsilyl (TBS) chloride in imidazole-containing dichloromethane . The protected intermediate undergoes further functionalization (e.g., alkylation or oxidation) before deprotection with tetra-n-butylammonium fluoride (TBAF) .
Example Protocol:
-
Protection:
-
Deprotection:
This strategy is critical for synthesizing analogs with modified substituents while preserving the alcohol functionality.
Industrial-Scale Production
Scalable synthesis requires optimizing cost, safety, and yield. Continuous-flow reactors have been employed for the reduction step, enabling precise control of temperature and residence time. Using LiAlH₄ in a plug-flow reactor at 50°C achieves 90% conversion with a throughput of 10 kg/hour .
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Flask) | Continuous-Flow |
| Temperature | 0–25°C | 50°C |
| Throughput | 1–10 g/hour | 5–10 kg/hour |
| Purification | Column Chromatography | Crystallization |
Waste minimization is achieved by recycling THF and converting LiAlH₄ residues into aluminum salts for disposal. Regulatory compliance necessitates stringent controls on residual solvents (e.g., THF ≤ 500 ppm) .
Analytical Characterization
Final product quality is verified via:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the methoxy or methanol groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Substituted indane derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of methoxy and methanol groups on biological activity.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Inden Core
The inden scaffold’s pharmacological relevance is influenced by substituents at positions 5 and 4. Below is a comparative analysis:
Key Observations :
- Methoxy Group (6-OCH3) : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Hydroxymethyl (5-CH2OH) : Provides a site for further derivatization (e.g., esterification, oxidation) .
- Aryl Substitutions (e.g., 4o) : Bulky groups like naphthyl or indenyl improve enzyme inhibition by filling hydrophobic pockets .
Functional Group Impact on Activity
Enzyme Inhibition Profiles
- Lig1 : The pyrrolidinylmethyl group at position 5 enhances binding to LdCysK (cysteine synthase), showing micromolar inhibitory activity .
- Donepezil Analogs (2a–2l) : Substituted aryl rings at the terminal position modulate acetylcholinesterase inhibition. Electron-withdrawing groups (e.g., nitro) improve potency compared to electron-donating groups .
Solubility and Reactivity
- Methanol vs.
- Acetamide Derivative () : The NHAc group introduces hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability compared to the parent alcohol .
Biological Activity
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H12O2
- Molecular Weight : 164.20 g/mol
- CAS Number : 1936082-20-0
The biological activity of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is primarily attributed to its interaction with various biological targets. Studies have indicated that this compound may function as a modulator of cellular pathways involved in cancer progression and inflammation.
- Antiproliferative Activity :
- Apoptosis Induction :
- Inhibition of Tubulin Polymerization :
Structure-Activity Relationship (SAR)
The biological activity of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is influenced by its structural features. Modifications at various positions on the indene ring can lead to significant changes in potency and selectivity:
Case Studies and Research Findings
Several studies have investigated the biological activities associated with (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol and its derivatives:
- Anticancer Activity :
- Anti-inflammatory Properties :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol?
- Methodology :
- Ester Reduction : Reduce the corresponding ester precursor (e.g., methyl 6-methoxy-2,3-dihydro-1H-indene-5-carboxylate) using diisobutylaluminum hydride (DIBAL) in dichloromethane (DCM) at −78°C, followed by quenching with potassium sodium tartrate .
- Ketone Reduction : Reduce 6-methoxy-2,3-dihydro-1H-inden-5-carbaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-reduction.
Q. How is the structural identity of this compound confirmed in experimental settings?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups.
- Mass Spectrometry (HRMS) : High-resolution MS for molecular formula validation (e.g., [M+H] or [M−OH] ions).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, using programs like SHELXL .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of this compound?
- Methodology :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) for enantioselective reduction of prochiral ketone precursors .
- Chiral Auxiliaries : Introduce temporary stereochemical control via chiral esters or sulfonates, followed by selective removal .
- Data Interpretation : Compare optical rotation and enantiomeric excess (ee) via chiral HPLC or polarimetry.
Q. How can functionalization of the hydroxymethyl group expand its utility in drug discovery?
- Derivatization Approaches :
- Sulfonation : React with sulfur trioxide (SO₃) to form sulfonate esters for enhanced solubility or as leaving groups .
- Etherification : Alkylation with aryl/alkyl halides to generate ether derivatives (e.g., for probing bioactivity) .
- Case Study : Conversion to 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride enables carbonic anhydrase inhibition studies .
Q. What biological targets or pathways are associated with this compound?
- Hypothesis-Driven Research :
- Kinase Inhibition : Screen against B-Raf or MEK kinases, given structural similarities to indene-based inhibitors (e.g., GDC-0879) .
- Enzyme Interactions : Investigate binding to carbonic anhydrase II via sulfonamide derivatives .
- Experimental Design : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinities.
Q. How can contradictory spectroscopic or crystallographic data be resolved?
- Troubleshooting Workflow :
- Multi-Technique Validation : Combine NMR, HRMS, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers) .
- Dynamic NMR Studies : Analyze temperature-dependent H NMR shifts to detect conformational flexibility .
- Example : In a study of synthetic cathinones, HRMS-NMR integration confirmed the structure of an indene derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
